molecular formula C21H26N2O B6496014 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide CAS No. 955593-84-7

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide

Cat. No.: B6496014
CAS No.: 955593-84-7
M. Wt: 322.4 g/mol
InChI Key: OLRQUKGMDMRYTD-UHFFFAOYSA-N
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Description

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide is a benzamide derivative featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a 4-methylbenzamide moiety linked via an ethyl chain. The compound’s structure combines aromatic and aliphatic heterocyclic elements, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Its ethyl-tetrahydroquinoline group likely enhances membrane permeability, while the 4-methylbenzamide moiety may contribute to receptor binding specificity.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-23-14-4-5-19-15-17(8-11-20(19)23)12-13-22-21(24)18-9-6-16(2)7-10-18/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRQUKGMDMRYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid. The ethyl group is introduced through subsequent alkylation reactions, and the benzamide moiety is attached via amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of tetrahydroquinoline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and medicinal chemistry.

Biology: The biological activity of N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism by which N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide with structurally and functionally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and biological activities.

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-methylbenzamide Tetrahydroquinoline + benzamide 1-Ethyl (tetrahydroquinoline), 4-methyl (benzamide) ~350.5 (estimated) Hypothesized TSPO interaction due to CRAC domain binding potential (similar to )
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-4-(trifluoromethyl)benzamide Tetrahydroquinoline + benzamide 1-Methyl (tetrahydroquinoline), morpholino, 4-CF₃ (benzamide) 471.53 Higher lipophilicity (CF₃ group); potential enhanced metabolic stability
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide Indole + benzamide Indole core, 4-methyl (benzamide) 308.38 Melting point: 126.8–128.2°C; TLR4 modulation activity (hypothesized)
N-(2-(1H-Indol-3-yl)ethyl)-3,4-dichlorobenzamide Indole + benzamide Indole core, 3,4-dichloro (benzamide) 357.25 Lower melting point (112.4–113.9°C); possible enhanced halogen-mediated receptor interactions
3-{2-[6-(Cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide Purine + benzamide Ethynyl-purine, 4-methyl (benzamide), CF₃-pyridine 483.45 High enzymatic potency; antiproliferative activity in cellular assays

Key Observations:

Halogenation (e.g., 3,4-dichloro in ) reduces melting points and may enhance interactions with hydrophobic binding pockets.

Core Structure Influence: Tetrahydroquinoline-based compounds (e.g., target compound and ) exhibit conformational rigidity, which may stabilize protein-ligand interactions. Indole derivatives () show variability in melting points (112–195°C), correlating with substituent polarity and crystallinity.

Purinyl-benzamide hybrids () demonstrate superior enzymatic potency, likely due to synergistic interactions between the purine and benzamide moieties.

Research Findings and Limitations

  • Gaps in Direct Data: No direct experimental data (e.g., NMR, HRMS) for the target compound are available in the provided evidence. Conclusions are extrapolated from analogs.
  • Contradictory Trends : While halogenation typically enhances binding affinity (e.g., ), excessive bulk (e.g., trifluoromethyl in ) may reduce solubility, complicating pharmacokinetics.
  • Synthetic Feasibility: The ethyl-tetrahydroquinoline moiety may pose synthetic challenges compared to simpler indole or morpholino derivatives.

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